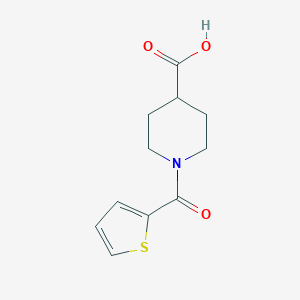

Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

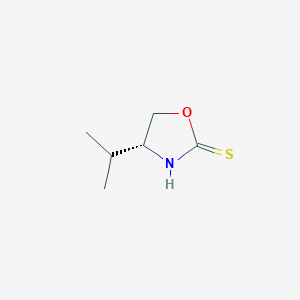

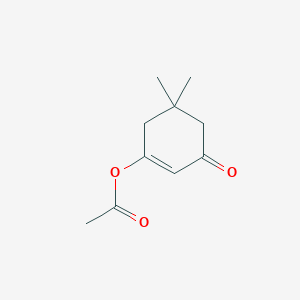

“Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate” is a complex organic compound. The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The synthesis of such compounds often involves the use of tert-butyloxycarbonyl (Boc) as a protecting group for amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the molecular formula of ethyl 2-((tert-butoxycarbonyl)amino)oxazole-5-carboxylate is reported as CHNO with an average mass of 256.255 Da and a monoisotopic mass of 256.105927 Da .Chemical Reactions Analysis

The chemical reactions involving such compounds often involve the addition and removal of the Boc group. For instance, the Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate has a molecular formula of C11H16N2O4S and a molecular weight of 272.32 . It is a solid at 20°C and should be stored under inert gas at a temperature less than 0°C .Scientific Research Applications

Synthesis and Chemical Properties

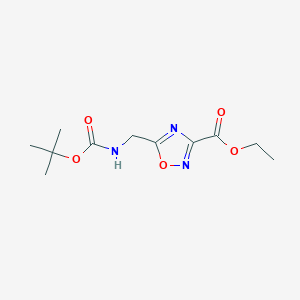

- The compound is a derivative of 1,2,4-oxadiazole, which has been extensively studied for its synthesis methodologies, particularly focusing on the use of primary amidoximes and acylating agents as the initial reactants. The synthesis process often involves reactions of 1,3-dipolar cycloaddition, highlighting the chemical versatility and reactivity of the oxadiazole core (Kayukova, 2005).

Biological Applications and Potentials

- 1,2,4-oxadiazole derivatives, including Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate, are known for their diverse pharmacological properties. They are prominently used as structural subunits in many biologically active molecules due to their wide range of applications in various domains such as polymers, luminescence-producing materials, electron-transporting materials, and as corrosion inhibitors. These compounds have been reported to exhibit antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic activities. The oxadiazole core is particularly noted for its efficacy and reduced toxicity, making it an essential component in new drug development (Rana, Salahuddin, & Sahu, 2020).

Therapeutic Relevance and Drug Development

- The 1,2,4-oxadiazole ring, as seen in this compound, is a critical component in several synthetic molecules. These molecules are extensively used in the treatment of various ailments due to the 1,2,4-oxadiazole derivatives' ability to bind effectively with different enzymes and receptors in biological systems through various weak interactions. This unique structural feature facilitates a wide array of bioactivities, thereby contributing significantly to the therapeutic potential of these compounds (Verma et al., 2019).

Synthetic and Biological Role Studies

- Studies over the past 15 years have extensively reviewed the synthesis and biological applications of 1,2,4-oxadiazole candidates. These reviews underscore the importance of the oxadiazole core in the development of new medicinal species for treating a plethora of diseases, making this compound a compound of significant interest in pharmaceutical research (Nayak & Poojary, 2019).

Mechanism of Action

Target of Action

The primary target of Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate is related to amino acid ionic liquids (AAILs) and their application in peptide synthesis .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The proposed mechanism includes the following steps :

Biochemical Pathways

The compound affects the biochemical pathways involved in peptide synthesis. It enhances amide formation in the Boc-AAILs without the addition of a base, leading to the production of dipeptides in satisfactory yields .

Safety and Hazards

Future Directions

The use of amino acid ionic liquids (AAILs) for organic synthesis is being explored, with a focus on expanding their applicability . A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been prepared . These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Properties

IUPAC Name |

ethyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,2,4-oxadiazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O5/c1-5-17-9(15)8-13-7(19-14-8)6-12-10(16)18-11(2,3)4/h5-6H2,1-4H3,(H,12,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPZSTLPRGHTKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)CNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438653 |

Source

|

| Record name | Ethyl 5-{[(tert-butoxycarbonyl)amino]methyl}-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164029-34-9 |

Source

|

| Record name | Ethyl 5-{[(tert-butoxycarbonyl)amino]methyl}-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B174262.png)

![[(4Ar,6R,7R,8S,8aR)-7-(2,2-dichloroacetyl)oxy-6-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dichloroacetate](/img/structure/B174273.png)